molecular formula C13H19FN2O B3157710 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 851597-46-1

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine

Cat. No.: B3157710
CAS No.: 851597-46-1
M. Wt: 238.3 g/mol
InChI Key: GXKQERCLTFQFAM-UHFFFAOYSA-N
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Description

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is a substituted aniline derivative characterized by a fluorine atom at the 3-position and a piperidine-containing ethoxy group at the 4-position of the benzene ring. Its structure combines a lipophilic piperidine moiety with a polar aniline group, which may influence its pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name

3-fluoro-4-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQERCLTFQFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine typically involves multiple steps, starting with the preparation of the phenylamine core. The fluorine atom is introduced through a halogenation reaction, while the piperidine ring is attached via a nucleophilic substitution reaction. The ethoxy group is then added through an etherification process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylamine derivatives, while reduction can produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with several phenylamine derivatives, differing primarily in the substituents on the ethoxy side chain or the benzene ring. Below is a comparative analysis of its physicochemical and functional properties against close analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine 3-F, 4-(piperidinyl ethoxy) C13H18FN2O 240.30 (calculated) Piperidine imparts basicity; fluorine enhances electronegativity.
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine 3-F, 4-(morpholinyl ethoxy) C12H17FN2O2 240.27 Morpholine (oxygen-containing) increases polarity; reduced lipophilicity vs. piperidine.
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline 3-F, 4-(pyrrolidinyl ethoxy) C12H17FN2O 224.27 Pyrrolidine (5-membered ring) may alter steric effects and metabolic stability.
4-(2-Piperidin-1-ylethoxy)aniline 4-(piperidinyl ethoxy) C13H20N2O 220.31 Lacks fluorine; simpler structure with potential for higher solubility.

Functional and Pharmacological Insights

  • Piperidine vs. However, this may compromise blood-brain barrier penetration in neurological applications .
  • Fluorine Substitution: The 3-fluoro group in the target compound enhances electronegativity, which can influence binding affinity to biological targets (e.g., receptors or enzymes) compared to non-fluorinated analogues like 4-(2-piperidin-1-ylethoxy)aniline .
  • Ring Size Effects : Pyrrolidine (5-membered) introduces conformational constraints compared to piperidine, possibly affecting interactions with hydrophobic binding pockets. This could alter metabolic stability or off-target effects .

Biological Activity

3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a fluorine atom and an ethoxy group attached to a phenylamine core, which may influence its interaction with biological targets. The presence of the piperidine moiety is particularly significant for receptor binding and modulation.

The biological activity of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine primarily involves its interaction with various receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in numerous neurological functions.

Interaction with Receptors

Research indicates that compounds with similar structures often exhibit affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, structural modifications in related compounds have shown significant effects on their binding affinities to these transporters, suggesting a similar potential for 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine .

Pharmacological Effects

  • Neurotransmitter Modulation : The compound may influence dopamine and serotonin levels, potentially offering therapeutic benefits in conditions like depression or schizophrenia.
  • Antidepressant Potential : Similar compounds have been investigated for their antidepressant effects, indicating that 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine could have similar applications .

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound can inhibit specific enzymes related to neurotransmitter breakdown, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine might also possess cholinergic activity .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Dopamine Transporter Binding : A study on related piperidine derivatives showed varying affinities for DAT based on structural modifications. This suggests that 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine could be optimized for higher affinity through similar modifications .
  • Cholinergic Activity : Research on triazole-containing hybrids indicated that modifications could enhance BuChE inhibition, leading to neuroprotective effects. This points to a potential pathway for exploring the cholinergic activity of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine .

Data Table: Summary of Biological Activities

Compound NameTargetActivity LevelReference
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamineDopamine TransporterModerate Affinity
Analog A (similar structure)AcetylcholinesteraseIC50 = 5.51 μM
Analog B (related compound)ButyrylcholinesteraseIC50 = 6.21 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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